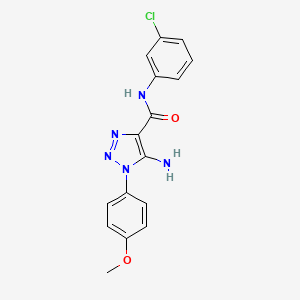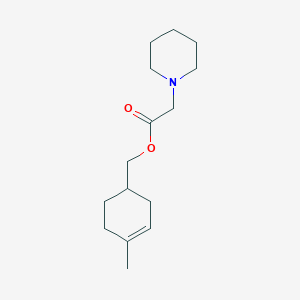![molecular formula C21H17ClN2O2 B4989038 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4989038.png)
2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It was first discovered in 2009 and has since been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research. In
作用機序
2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide works by inhibiting the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is a small protein that is involved in the regulation of many cellular processes, including the ubiquitin-proteasome pathway. When NEDD8 is activated by NAE, it binds to cullin proteins, which are part of a family of proteins involved in the regulation of the cell cycle. This binding leads to the activation of the SCF (SKP1-CUL1-F-box protein) complex, which is responsible for the degradation of many proteins involved in cell cycle regulation, DNA damage repair, and apoptosis. Inhibition of NAE by 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide leads to the accumulation of these proteins and subsequent cell death.
Biochemical and Physiological Effects:
2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting NAE and activating the p53 pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory properties by inhibiting the activity of NF-κB, a transcription factor that is involved in inflammation.
実験室実験の利点と制限
2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action and has shown promising results in preclinical studies for the treatment of various types of cancer. However, there are also some limitations to its use in laboratory experiments. 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide can be toxic to normal cells at high concentrations, which can limit its use in in vivo experiments. In addition, the inhibition of NAE by 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide can lead to the accumulation of other proteins besides those involved in cell cycle regulation, DNA damage repair, and apoptosis, which can lead to off-target effects.
将来の方向性
There are several future directions for research on 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide. One area of research is the development of more potent and selective inhibitors of NAE. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide. In addition, there is a need for more preclinical studies to determine the safety and efficacy of 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide in vivo. Finally, there is a need for clinical trials to determine the safety and efficacy of 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide in humans.
合成法
The synthesis method for 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide involves several steps. First, 3-nitrobenzoic acid is reacted with 4-chloroaniline to form 4-chloro-N-(3-nitrophenyl)benzamide. This compound is then reduced to 4-chloro-N-(3-aminophenyl)benzamide using palladium on carbon and hydrogen gas. Next, 2-methylphenyl isocyanate is reacted with the amine group of the compound to form 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide. The final product is purified using column chromatography.
科学的研究の応用
2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of many proteins, including those involved in cell cycle regulation, DNA damage repair, and apoptosis. Inhibition of NAE by 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide leads to the accumulation of these proteins and subsequent cell death. 2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
特性
IUPAC Name |
2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-14-7-2-5-12-19(14)24-20(25)15-8-6-9-16(13-15)23-21(26)17-10-3-4-11-18(17)22/h2-13H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREWCNWKOZSJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)


![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
![N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4989004.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4989014.png)
![2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol](/img/structure/B4989021.png)
![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B4989022.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4989029.png)

![1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B4989040.png)